2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide
Overview
Description
“2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide” is a chemical compound with the CAS Number: 1235440-69-3 . It has a molecular weight of 306.81 and its molecular formula is C15H15ClN2OS .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15ClN2OS/c1-11(16)15(19)18-13-6-4-5-12(9-13)10-20-14-7-2-3-8-17-14/h2-9,11H,10H2,1H3,(H,18,19) . This code represents the molecular structure of the compound. For a visual representation or further analysis, please use appropriate software or resources to interpret this InChI code.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not provided in the search results. For detailed properties, please refer to its Material Safety Data Sheet (MSDS) or other reliable sources.Scientific Research Applications
Anticancer Activity
2-Chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide and its derivatives have shown promising results in anticancer research. For instance, compounds structurally similar to 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide have demonstrated significant antiproliferative activity against human cancer cell lines. These studies are crucial in exploring new potential cancer treatments. A notable example is the study by El Rayes et al. (2019) which focused on the synthesis and anticancer activity of similar compounds.
Inflammation Inhibition
Compounds akin to 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide have been identified as effective inflammation inhibitors. This is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Studies such as the one by Dassonville et al. (2004) highlight the potential of these compounds in treating inflammation.
Anticonvulsant Properties
Research has also explored the anticonvulsant properties of compounds similar to 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide. These studies are significant in the field of epilepsy treatment and understanding the mechanisms of seizure control. For example, Kamiński et al. (2016) investigated the design, synthesis, and anticonvulsant activity of related compounds.
Antifungal Activity
The antifungal properties of 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide derivatives are also noteworthy. These compounds have shown effectiveness against various fungal species, contributing to the search for new antifungal agents. A study by Sayed and Ali (2007) exemplifies this application.
Antimicrobial Activity
The antimicrobial properties of compounds structurally similar to 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide have been investigated, suggesting their potential as antimicrobial agents. Rashad et al. (2005) conducted research on the preparation and antimicrobial evaluation of related compounds.
Other Potential Applications
Additionally, these compounds have been studied for various other potential applications, including as inhibitors of specific enzymes or receptors, which could lead to new therapeutic approaches. This area of research is exemplified by the work of Yamamoto et al. (2016) on glycine transporter inhibitors.
properties
IUPAC Name |
2-chloro-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-11(16)15(19)18-13-6-4-5-12(9-13)10-20-14-7-2-3-8-17-14/h2-9,11H,10H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNUPVVYLPSZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)CSC2=CC=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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